molecular formula C18H18FNO4S B3138096 1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid CAS No. 446029-84-1

1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

Cat. No. B3138096
CAS RN: 446029-84-1
M. Wt: 363.4 g/mol
InChI Key: XZDAWXYZDBMQMI-UHFFFAOYSA-N
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Description

“1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid” is a chemical compound with the formula C12H14FNO4S . It is used in laboratory chemicals and for the manufacture of substances, as well as in scientific research and development .


Molecular Structure Analysis

The molecular structure of “1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid” is characterized by the presence of a fluorophenyl sulfonyl group attached to a piperidine ring, which is further connected to a carboxylic acid group . The InChI code for this compound is 1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid” include a molecular weight of 243.3 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

Applications in Polymer and Material Science

Carboxylated Poly(ether sulfone) Synthesis Carboxylated poly(ether sulfone)s are synthesized through copolymerization processes involving compounds like 1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid. These polymers have been studied for their properties, including partial decarboxylation during polycondensation polymerization, which is a notable characteristic in material science (Weisse, Keul, & Höcker, 2001).

Fuel Cell Membrane Development Sulfonated poly(ether ether ketone) containing pendant carboxyl groups, synthesized using similar compounds, shows promise for direct methanol fuel cell applications. The research focuses on the properties like ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, which are crucial for fuel cell performance (Hongtao Li et al., 2009).

Proton Exchange Membranes for Fuel Cells Developing comb-shaped sulfonated poly(arylene ether sulfone) copolymers for proton exchange membranes in fuel cells is another significant application. These materials are characterized for their proton and methanol transport properties, highlighting their suitability as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Applications in Synthetic Chemistry

Glycosyl Donor Synthesis in Carbohydrate Chemistry The compound's derivatives, like the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, have been synthesized and evaluated for protecting hydroxyl groups in carbohydrate chemistry. The stability under various conditions and utility in synthesizing complex structures like 6-aminohexyl galabioside showcase its applicability in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Sulfonated Poly(arylene ether sulfone) Block Copolymers for Fuel Cells These copolymers are synthesized using bis(4-fluorophenyl)sulfone and exhibit significant properties like high proton conductivity and mechanical integrity, making them suitable for fuel-cell applications. The research emphasizes the importance of molecular weight, monomer composition, and phase separation in achieving desired properties (Bae, Miyatake, & Watanabe, 2009).

Safety and Hazards

“1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for “1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid” could involve further exploration of its synthesis, reactivity, and potential applications in various fields. Given the interest in similar compounds in drug discovery , it could be worthwhile to investigate its biological activity and potential therapeutic uses.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-15-6-8-16(9-7-15)25(23,24)20-12-10-18(11-13-20,17(21)22)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDAWXYZDBMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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